1-(4-Chlorophenyl)prop-2-EN-1-amine
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Overview
Description
1-(4-Chlorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H10ClN It is a derivative of phenylpropene, where the phenyl group is substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorophenylpropanoic acid, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(4-Chlorophenyl)prop-2-EN-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(4-Chlorophenyl)prop-2-EN-1-amine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)prop-2-EN-1-amine: Similar structure but with a bromine atom instead of chlorine.
1-(4-Methoxyphenyl)prop-2-EN-1-amine: Contains a methoxy group instead of chlorine.
1-(4-Nitrophenyl)prop-2-EN-1-amine: Contains a nitro group instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring .
Properties
Molecular Formula |
C9H10ClN |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
1-(4-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2 |
InChI Key |
BAXCOGNBMXIYCR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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